2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine CAS number and molecular weight
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine CAS number and molecular weight
An In-Depth Technical Guide to 2-Cyclopropyl-2,3-dihydro-1H-isoindol-4-amine: A Privileged Scaffold for Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, its structure combines two key motifs with well-established importance in drug design: the 4-aminoisoindoline core and the N-cyclopropyl substituent. This document will deconstruct the compound's constituent parts to provide a robust framework for its synthesis, potential applications, and the scientific rationale underpinning its value for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
The fundamental physicochemical properties of 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine are summarized below. These identifiers are critical for sourcing, characterization, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 1017462-35-9 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Chemical Name | 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine | N/A |
| Synonyms | 4-Amino-2-cyclopropylisoindoline | N/A |
The Scientific Rationale: A Molecule of Two Halves
The therapeutic potential of this compound can be inferred from the distinct advantages conferred by its core scaffold and its N-substituent.
The 4-Aminoisoindoline Core: A Privileged Scaffold
The isoindoline ring system, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is considered a "privileged structure" in medicinal chemistry.[2] This designation is reserved for molecular scaffolds that can bind to multiple, distinct biological targets, making them fertile ground for developing a wide range of therapeutic agents.[2][3] Derivatives of the isoindoline core are found in numerous clinically approved drugs for indications including cancer, inflammation, and hypertension.[4]
The 4-amino substitution provides a critical vector for further chemical modification and a key interaction point for biological targets. For instance, isoindoline derivatives have been investigated as potent inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation.[5][6] Furthermore, the related isoindolinone core is central to the mechanism of immunomodulatory drugs (IMiDs) like lenalidomide, which are used in cancer therapy.[2][4]
The N-Cyclopropyl Group: Enhancing "Drug-Likeness"
The incorporation of a cyclopropyl group, particularly on a nitrogen atom, is a widely used and highly effective strategy in modern drug design.[7][8] This small, strained ring imparts a unique combination of steric and electronic properties that can dramatically improve a drug candidate's profile.[8][9]
Key Advantages of the N-Cyclopropyl Moiety:
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Increased Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible than those in linear alkyl chains. This makes the moiety resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][10] Replacing a metabolically vulnerable group (like an N-ethyl or N-isopropyl) with an N-cyclopropyl group can significantly prolong a drug's half-life.[1]
-
Enhanced Potency and Binding: The rigid, planar nature of the cyclopropyl ring reduces the conformational flexibility of the molecule. This pre-organization can "lock" the molecule into its bioactive conformation, leading to a more favorable entropic contribution upon binding to its target receptor and thus increasing potency.[8][9]
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical properties such as lipophilicity and basicity (pKa). It is often used as a bioisosteric replacement for other small groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][8]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to unintended proteins, thereby reducing the risk of side effects.[8]
Caption: Logical flow from structural features to therapeutic potential.
Proposed Synthesis and Characterization Workflow
Proposed Synthetic Protocol
This protocol is a self-validating system, where successful synthesis of the intermediate (Step 2) and final product (Step 3) can be confirmed by standard analytical techniques before proceeding.
Step 1: Synthesis of the Starting Material, 4-Nitroisoindoline
-
Rationale: The synthesis begins with a commercially available precursor, α,α'-dibromo-o-xylene, and introduces the core isoindoline structure with a nitro group at the 4-position. The nitro group serves as a precursor to the final amine and can be readily reduced in a later step.
-
React 4-nitro-α,α'-dibromo-o-xylene with a suitable amine source, such as ammonia or a protected amine, in a polar aprotic solvent like dioxane.[11][12]
-
Use a mild base, such as sodium hydroxide, to facilitate the cyclization reaction under ambient conditions.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work up the reaction by extraction and purify the resulting 4-nitroisoindoline by column chromatography.
Step 2: N-Cyclopropylation of 4-Nitroisoindoline
-
Rationale: This step introduces the key cyclopropyl group onto the isoindoline nitrogen. A variety of methods for N-cyclopropylation exist; a reductive amination approach is often robust.
-
To a solution of 4-nitroisoindoline in a solvent like dichloromethane (DCM) or methanol, add cyclopropanone.
-
Introduce a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to facilitate the reductive amination.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product, 2-cyclopropyl-4-nitroisoindoline, via silica gel chromatography.
Step 3: Reduction of the Nitro Group to the Amine
-
Rationale: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Dissolve the 2-cyclopropyl-4-nitroisoindoline from Step 2 in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine.
Characterization Workflow
The identity and purity of the final compound must be rigorously confirmed.
-
Mass Spectrometry (MS): Confirm the molecular weight (174.24 g/mol ) via Electrospray Ionization (ESI-MS) to find the [M+H]⁺ ion at m/z 175.12.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirm the presence of all 14 protons. Expect characteristic signals for the aromatic protons, the two methylene groups of the isoindoline ring, the cyclopropyl protons, and the amine protons.
-
¹³C NMR: Confirm the presence of all 11 carbon atoms with distinct signals for the aromatic, aliphatic, and cyclopropyl carbons.
-
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A pure sample should exhibit a single major peak.
Caption: Proposed workflow for synthesis and characterization.
Potential Therapeutic Applications and Future Directions
Given the structural alerts provided by its core components, 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine represents a promising starting point for several therapeutic areas:
-
Anti-inflammatory Agents: Building on the known activity of isoindoline derivatives as COX inhibitors, this compound could be evaluated in enzymatic and cell-based assays for its ability to inhibit COX-1 and COX-2.[5][6] The N-cyclopropyl group may enhance potency and improve the pharmacokinetic profile compared to non-cyclopropylated analogues.
-
Oncology: The 4-aminoisoindoline scaffold is a key feature in molecules targeting various aspects of cancer pathology.[4] This compound could be used as a foundational building block to develop more complex molecules, such as kinase inhibitors or novel immunomodulatory agents.
-
Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to increase metabolic stability and potentially enhance brain permeability makes this scaffold attractive for developing agents targeting CNS disorders.[8]
Future research should focus on the synthesis of this molecule and its analogues, followed by screening against a diverse panel of biological targets, including kinases, cyclooxygenases, and other enzymes implicated in human disease. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and ADME properties.
Conclusion
2-Cyclopropyl-2,3-dihydro-1H-isoindol-4-amine stands as a molecule of high potential, strategically combining a privileged heterocyclic scaffold with a performance-enhancing N-substituent. While direct experimental data remains to be published, this in-depth analysis based on established medicinal chemistry principles provides a strong rationale for its investigation. The proposed synthetic route is robust and feasible, and the potential applications are both significant and diverse. For researchers in drug discovery, this compound represents not just a single data point, but a gateway to a rich chemical space with promising therapeutic possibilities.
References
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). Available at: [Link]
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Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756 (2016). Available at: [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021). Available at: [Link]
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Gagnier, S. V., & Charette, A. B. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemistry, 14(1), 1-21 (2010). Available at: [Link]
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An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. ResearchGate. (2025). Available at: [Link]
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Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Archiv der Pharmazie, 349(3), 215-225 (2016). Available at: [Link]
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Exploring Diverse Frontiers: Advancements of Bioactive 4- Aminoquinoline-based molecular hybrids in targeted therapeutics. WestminsterResearch. Available at: [Link]
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One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 20(11), 19846-19855 (2015). Available at: [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 245 (2025). Available at: [Link]
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Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 19, 693-701 (2023). Available at: [Link]
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Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]
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Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Archiv der Pharmazie, 349(3), 215-225 (2016). Available at: [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024). Available at: [Link]
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